molecular formula C16H19NO4 B2552074 Ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate CAS No. 132623-08-6

Ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate

Cat. No.: B2552074
CAS No.: 132623-08-6
M. Wt: 289.331
InChI Key: JBMPYFWJOMTTCF-UHFFFAOYSA-N
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Description

Ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate, also known as EOMI, is a synthetic compound that belongs to the indole family. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. EOMI is a versatile molecule that can be used in the synthesis of a wide range of compounds, making it a valuable tool for researchers.

Scientific Research Applications

Synthesis of Pyrimido[4,5-b]indoles and Quinoline Derivatives

Ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate serves as a precursor in the synthesis of a new series of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives and diethyl 4-hydroxyquinoline-2,3-dicarboxylate. This process involves intramolecular cyclizations, with the formation of the target ring systems facilitated by the preparation of key substrates featuring acyl azide and isocyanate functionalities from a bis(acyl azide) intermediate (Tolga Kaptı, Çağatay Dengiz, & M. Balcı, 2016).

Photophysical Properties for Sensory Applications

A novel 4-aza-indole derivative related to this compound has been investigated for its photophysical properties in different solvents. This compound exhibited reverse solvatochromism and high quantum yield, suggesting potential applications as a labeling agent in bio- or analytical sensors and optoelectronic devices (Ebru Bozkurt & Ş. D. Doğan, 2018).

Alkylation and Amidification Reactions

The compound has been shown to behave as an alkylating reagent with nucleophiles such as piperidine and 2-methylpiperidine. The reaction is sensitive to steric effects and can lead to amidification of the ester function, with the 2-ethoxy group being predominantly attacked. This showcases the compound's versatility in organic synthesis and functionalization reactions (A. Deberly, D. Abenhaim, & J. Bourdais, 1975).

Anticancer Research and Drug Resistance

In anticancer research, derivatives of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate have been studied for their ability to overcome drug resistance in cancer cells. These compounds have been found to synergize with a variety of cancer therapies, suggesting their potential as valuable agents in treating cancers with multiple drug resistance (S. Das et al., 2009).

Transformation into Thiazolo[5,4-c]pyridine Derivatives

The compound has also been transformed into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates, demonstrating its utility as a versatile synthetic intermediate for generating thiazolopyridine derivatives with potential biological activities (A. Albreht et al., 2009).

Properties

IUPAC Name

ethyl 3-(2-ethoxy-2-oxoethyl)-1-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-4-20-14(18)10-12-11-8-6-7-9-13(11)17(3)15(12)16(19)21-5-2/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMPYFWJOMTTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N(C2=CC=CC=C21)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethyl 2-Carboethoxy-3-indoleacetate (1 gm) in acetonitrile (50 ml) was combined with potassium carbonate (2 gm) and dimethyl sulfate (0.38 ml). The mixture was heated to reflux for 20 hours, filtered warm, and the solvent removed on the rotary evaporator. The residue was suspended in ether (150 ml) and the mixture washed with 5% hydrochloric acid (3×50 ml), 5% sodium bicarbonate (3×50 ml) and water (3×50 ml). The ether solution was dried over magnesium sulfate and the solvent removed on a rotary evaporator to provide the product.
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0.38 mL
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50 mL
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solvent
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Synthesis routes and methods II

Procedure details

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